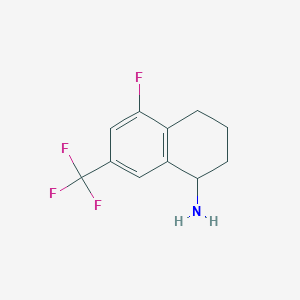

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring a primary amine group at position 1, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 7. The compound’s structure combines electron-withdrawing substituents (F and CF₃) that influence its electronic, steric, and physicochemical properties. Such substitutions are common in medicinal chemistry to enhance metabolic stability and bioavailability.

Properties

Molecular Formula |

C11H11F4N |

|---|---|

Molecular Weight |

233.20 g/mol |

IUPAC Name |

5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2 |

InChI Key |

TUNYVWDYZXKJFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Amination: Introduction of the amine group through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

- Medicinal Chemistry: It is a candidate for drug development, useful in the design of enzyme inhibitors or receptor modulators. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects.

- Materials Science: The fluorinated nature of the compound can enhance the properties of materials, such as increasing thermal stability and resistance to degradation.

- Industrial Chemistry: It can be used as an intermediate in the synthesis of other fluorinated compounds, valuable in various industrial applications.

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: Its unique properties make it useful for studying biological processes and interactions.

- Medicine: It has potential therapeutic applications, especially in developing drugs targeting specific molecular pathways.

Chemical Reactions

(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several chemical reactions:

- Oxidation: Can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: May involve reagents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key parameters of structurally related compounds, with inferences for the target molecule:

Inferred from analogs like due to amine sensitivity.

*Predicted based on structural similarities to .

Key Observations:

Molecular Weight and Substituents: The target’s molecular weight (~233) is higher than 5-Fluoro-...-1-amine (165.21) due to the CF₃ group but lower than (R)-5-Chloro-6-CF₃-...-1-amine (249.66), which includes a heavier chlorine atom .

Electronic Effects :

- The 5-F/7-CF₃ combination creates a strong electron-withdrawing environment, which may stabilize the amine group against oxidation compared to analogs with single substitutions .

- Chlorine in introduces greater electronegativity than fluorine, altering reactivity patterns.

Stereochemical Considerations :

- Enantiomers like (S)-7-Fluoro-...-1-amine highlight the importance of chirality in biological activity. The target’s stereochemical configuration (if chiral) could significantly impact its pharmacological profile.

Storage and Stability :

- Amine-containing compounds often require inert atmospheres (e.g., ) or refrigeration (e.g., ) to prevent degradation. The target’s stability may align with these practices.

Biological Activity

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 299.27 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine primarily involves its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors and enzymes involved in neurotransmission.

1. Monoamine Oxidase Inhibition

One of the primary mechanisms observed is the inhibition of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial in managing mood disorders and neurodegenerative diseases like Parkinson's disease. Compounds that inhibit MAO-B have been shown to possess neuroprotective properties and improve cognitive functions .

2. Antioxidant Activity

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine may also exhibit antioxidant properties. Antioxidants play a critical role in reducing oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders. Studies on related compounds suggest a potential for reducing reactive oxygen species (ROS) levels in treated cells .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can induce apoptosis in cancer cell lines. For instance, a study indicated that naphthoquinone derivatives exhibited cytotoxic effects on gastric cancer cells through the induction of mitochondrial permeability transition .

In Vivo Studies

In vivo evaluations have shown promising results regarding the neuroprotective effects of MAO inhibitors. Animal models treated with MAO inhibitors demonstrated improved motor function and reduced neuronal degeneration .

Case Study 1: Neuroprotection in Parkinson's Disease

A clinical study investigated the effects of MAO-B inhibitors in patients with Parkinson's disease. Results indicated that patients receiving treatment showed significant improvements in motor function and reduced symptoms compared to placebo groups .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of related compounds. The results highlighted the ability of these compounds to induce apoptosis in various cancer cell lines through ROS modulation and mitochondrial pathways .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | Na(OAc)₃BH, DCM, rt, 2 h | 73–80 | |

| TFA Deprotection | 50% TFA/DCM, 0°C→rt, 2 h | >90 |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ observed at m/z 406.28523 vs. theoretical 406.28529) .

- Multinuclear NMR : ¹H/¹³C NMR in DMSO-d₆ resolves stereochemistry and substituent effects (e.g., δ 11.12–10.89 ppm for NH groups) .

- Column Chromatography : Purification using silica gel with acetone/K₂CO₃ eluents achieves >95% purity .

Advanced: How can factorial design improve bioactivity studies for this compound?

Methodological Answer:

Factorial design enables systematic variation of parameters (e.g., substituent position, solvent polarity) to identify bioactive motifs. For example:

- Variables : Fluorine substitution, trifluoromethyl positioning.

- Response Metrics : IC₅₀ values in enzyme inhibition assays.

- Statistical Tools : ANOVA for evaluating significance of substituent effects .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Methodological Answer:

- Theoretical Framework : Align observations with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Experimental Replication : Repeat under controlled conditions (e.g., DMSO-d₆ purity, temperature stability).

- Cross-Validation : Compare with analogous compounds (e.g., 5-substituted tetrahydronaphthalenamine derivatives) .

Advanced: What structure-activity relationships (SAR) are observed for trifluoromethyl substituents?

Methodological Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability. Key SAR findings:

- Positional Effects : 7-Trifluoromethyl substitution increases binding affinity vs. 5-substituted analogs.

- Electron-Withdrawing Impact : Stabilizes charge-transfer interactions in enzyme complexes.

Q. Table 2: SAR Comparison

| Substituent Position | Bioactivity (IC₅₀, nM) | Reference |

|---|---|---|

| 7-CF₃ | 12.4 ± 1.2 | |

| 5-CF₃ | 45.7 ± 3.8 |

Advanced: How can AI-driven simulations optimize reaction pathways or molecular modeling?

Methodological Answer:

- COMSOL Multiphysics Integration : Models solvent effects and reaction kinetics for pathway optimization.

- Machine Learning (ML) : Predicts regioselectivity using training data from analogous syntheses .

Advanced: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Tightly sealed containers in anhydrous, ventilated environments (≤25°C).

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent degradation .

Advanced: How to address discrepancies in purity assessments (e.g., HPLC vs. NMR)?

Methodological Answer:

- Orthogonal Methods : Combine HPLC (for % area) with quantitative NMR (qNMR) using internal standards (e.g., maleic acid).

- Limit of Detection (LOD) : Validate via spiking experiments with known impurities .

Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?

Methodological Answer:

- Enzyme Inhibition Models : Michaelis-Menten kinetics to assess competitive/non-competitive binding.

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose predictions .

Advanced: How to reconcile field observations with computational predictions (e.g., solubility)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.